molecular formula C15H30NNaO4 B8022251 Sarcosine, N-lauroyl-, sodium salt

Sarcosine, N-lauroyl-, sodium salt

Cat. No.: B8022251
M. Wt: 311.39 g/mol
InChI Key: RQNJXHLSBXCKPS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcosine, N-lauroyl-, sodium salt typically involves the acylation of sarcosine with lauric acid, followed by neutralization with sodium hydroxide. One common method includes reacting lauric acid with methanol and sodium bisulfate monohydrate at 75-85°C to produce methyl laurate. This intermediate is then reacted with sarcosine in the presence of sodium hydroxide to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous mixing and heating to ensure complete reaction and high yield. The final product is then purified and dried to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Sarcosine, N-lauroyl-, sodium salt primarily undergoes acylation and neutralization reactions during its synthesis. It can also participate in other chemical reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in halogenated derivatives .

Scientific Research Applications

Sarcosine, N-lauroyl-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the solubilization and separation of membrane proteins and glycoproteins. .

    Medicine: Investigated for its microbicidal properties, particularly against sexually transmitted diseases.

    Industry: Commonly used in personal care products for its foaming and cleansing properties.

Mechanism of Action

The mechanism of action of Sarcosine, N-lauroyl-, sodium salt involves its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in solubilizing and dispersing oils and dirt. Additionally, its anionic nature allows it to interact with positively charged molecules, aiding in the breakdown and removal of contaminants .

Comparison with Similar Compounds

Sarcosine, N-lauroyl-, sodium salt can be compared with other similar compounds such as:

    Sodium lauryl sulfate: Another anionic surfactant commonly used in personal care products.

    Sodium cocoyl isethionate: A mild surfactant derived from coconut oil, often used in cleansing products.

These comparisons highlight the uniqueness of this compound in terms of its mildness, biodegradability, and effectiveness in various applications.

Properties

IUPAC Name

sodium;2-[dodecanoyl(methyl)amino]acetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.Na.H2O/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;;/h3-13H2,1-2H3,(H,18,19);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNJXHLSBXCKPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30NNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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